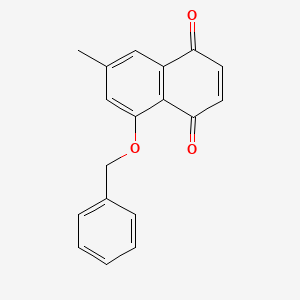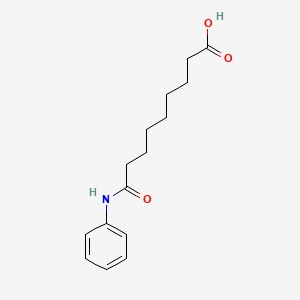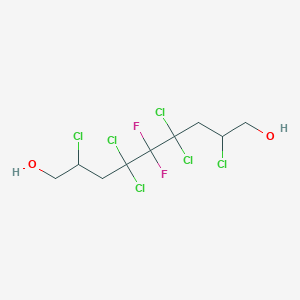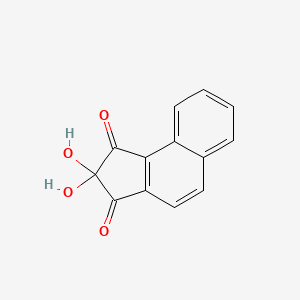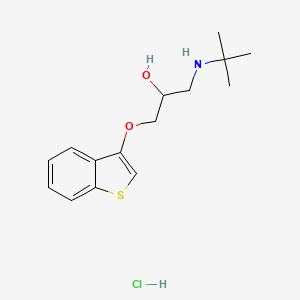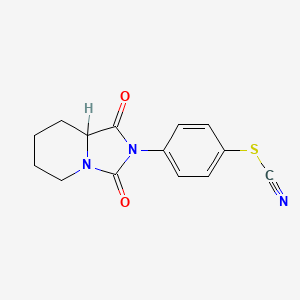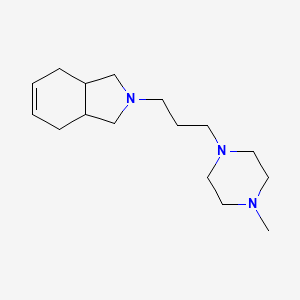
2-(3-(4-Methyl-1-piperazinyl)propyl)-3a,4,7,7a-tetrahydroisoindoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(4-Methyl-1-piperazinyl)propyl)-3a,4,7,7a-tetrahydroisoindoline is a chemical compound that belongs to the class of piperazine derivatives. This compound is known for its diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structure consists of a piperazine ring attached to a tetrahydroisoindoline moiety, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-Methyl-1-piperazinyl)propyl)-3a,4,7,7a-tetrahydroisoindoline typically involves the reaction of 4-methylpiperazine with a suitable precursor, such as a halogenated isoindoline derivative. One common method includes the alkylation of 4-methylpiperazine with 3-chloropropyl-3a,4,7,7a-tetrahydroisoindoline under basic conditions. The reaction is usually carried out in the presence of a base like sodium hydride or potassium carbonate in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the synthesis. Additionally, purification techniques like crystallization, distillation, or chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
2-(3-(4-Methyl-1-piperazinyl)propyl)-3a,4,7,7a-tetrahydroisoindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
科学研究应用
2-(3-(4-Methyl-1-piperazinyl)propyl)-3a,4,7,7a-tetrahydroisoindoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as an antipsychotic or antiemetic agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
作用机制
The mechanism of action of 2-(3-(4-Methyl-1-piperazinyl)propyl)-3a,4,7,7a-tetrahydroisoindoline involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, in medicinal applications, it may act as a dopamine receptor antagonist, blocking the action of dopamine in the brain and thereby exerting antipsychotic effects. The compound’s structure allows it to fit into the binding sites of these targets, inhibiting their normal function and leading to the desired therapeutic outcomes.
相似化合物的比较
Similar Compounds
Prochlorperazine: A phenothiazine derivative with a similar piperazine moiety, used as an antipsychotic and antiemetic.
Thioproperazine: Another phenothiazine derivative with similar pharmacological properties.
Uniqueness
2-(3-(4-Methyl-1-piperazinyl)propyl)-3a,4,7,7a-tetrahydroisoindoline is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its tetrahydroisoindoline moiety differentiates it from other piperazine derivatives, providing unique binding properties and potential therapeutic applications.
属性
CAS 编号 |
73816-65-6 |
|---|---|
分子式 |
C16H29N3 |
分子量 |
263.42 g/mol |
IUPAC 名称 |
2-[3-(4-methylpiperazin-1-yl)propyl]-1,3,3a,4,7,7a-hexahydroisoindole |
InChI |
InChI=1S/C16H29N3/c1-17-9-11-18(12-10-17)7-4-8-19-13-15-5-2-3-6-16(15)14-19/h2-3,15-16H,4-14H2,1H3 |
InChI 键 |
FNUJFJIIMIYYBY-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)CCCN2CC3CC=CCC3C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



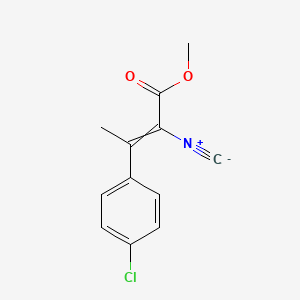
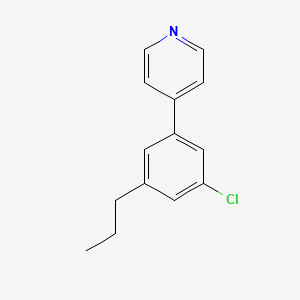
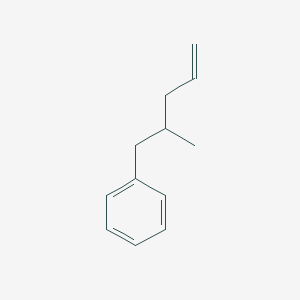

![N-[5-(diethylamino)pentan-2-yl]-6-(dimethylamino)pyridine-3-carboxamide;phosphoric acid](/img/structure/B14451395.png)
